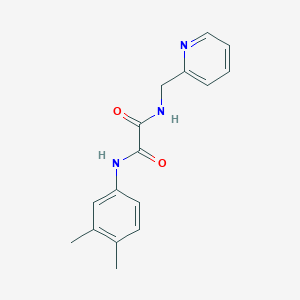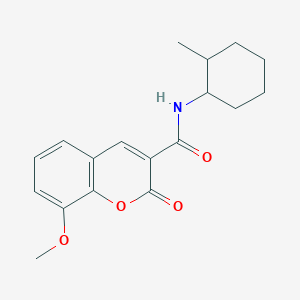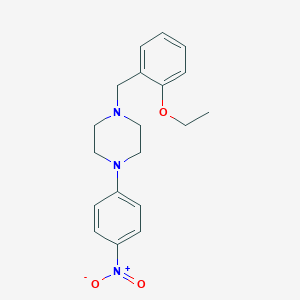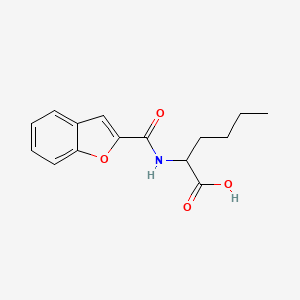![molecular formula C24H21NO6 B5180426 dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate (DMBI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been studied for its potential applications in various fields, including drug discovery, materials science, and imaging. In drug discovery, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Finally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been used as a fluorescent probe for imaging biological systems.
Mécanisme D'action
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate exerts its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression and play a role in various cellular processes, including cell growth and differentiation. By inhibiting the activity of these enzymes, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have anticancer properties in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate in lab experiments is its relatively simple synthesis method. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate has been shown to have potent anticancer properties, making it a promising candidate for drug discovery. However, one limitation of using dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate. One potential area of research is the development of dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate-based drugs for the treatment of cancer. Additionally, dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate could be used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics. Finally, further research is needed to fully understand the mechanism of action of dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate and its potential applications in various fields.
Méthodes De Synthèse
Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate can be synthesized through a multi-step process involving the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. This intermediate is then reacted with 3-(benzyloxy)aniline to form the corresponding amide. Finally, the amide is treated with dimethyl sulfate to produce dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate.
Propriétés
IUPAC Name |
dimethyl 5-[(3-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-23(27)18-11-19(24(28)30-2)13-20(12-18)25-22(26)17-9-6-10-21(14-17)31-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWQWEXNRJNHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5180456.png)
![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)